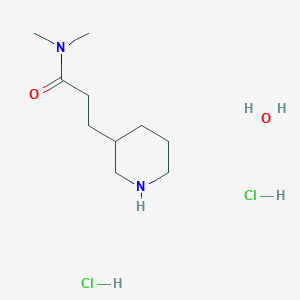

N,N-Dimethyl-3-(3-piperidinyl)propanamide dihydrochloride hydrate

Description

Properties

IUPAC Name |

N,N-dimethyl-3-piperidin-3-ylpropanamide;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH.H2O/c1-12(2)10(13)6-5-9-4-3-7-11-8-9;;;/h9,11H,3-8H2,1-2H3;2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIPYQVTYZJNHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1CCCNC1.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(3-piperidinyl)propanamide dihydrochloride hydrate typically involves the reaction of N,N-dimethyl-3-(3-piperidinyl)propanamide with hydrochloric acid in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride hydrate salt. The process involves:

- Dissolving N,N-dimethyl-3-(3-piperidinyl)propanamide in an appropriate solvent.

- Adding hydrochloric acid to the solution.

- Allowing the reaction to proceed at room temperature.

- Isolating the product by filtration and drying.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(3-piperidinyl)propanamide dihydrochloride hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amines.

Scientific Research Applications

Chemical Synthesis

- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of various organic molecules, facilitating the development of more complex compounds essential for pharmaceuticals and agrochemicals.

Biological Research

- Enzyme Inhibition Studies : N,N-Dimethyl-3-(3-piperidinyl)propanamide dihydrochloride hydrate has been utilized in studies focusing on enzyme inhibition, particularly targeting enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it valuable for drug discovery and development .

- Receptor Binding Studies : The compound's interaction with specific receptors has been explored, revealing its potential role as an inhibitor or activator of biological pathways. This characteristic is crucial for understanding physiological responses and developing therapeutic agents .

Pharmacological Applications

- Therapeutic Potential : Research indicates that this compound may influence signaling pathways related to various diseases. Its modulation of receptor activities could lead to therapeutic applications in treating conditions linked to enzyme dysfunctions or receptor malfunctions .

Data Tables

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of N,N-Dimethyl-3-(3-piperidinyl)propanamide on specific enzymes, researchers found that the compound significantly reduced enzyme activity in vitro. This inhibition was linked to its structural properties, allowing it to effectively bind to the active site of the enzyme, thus preventing substrate interaction.

Case Study 2: Receptor Modulation

Another research project investigated the receptor-binding affinity of this compound. The findings indicated that it could selectively bind to certain receptors involved in neurotransmission, suggesting potential applications in treating neurological disorders where receptor modulation is beneficial.

Mechanism of Action

The mechanism by which N,N-Dimethyl-3-(3-piperidinyl)propanamide dihydrochloride hydrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to specific receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N,N-Dimethyl-3-(piperazin-1-yl)propanamide Dihydrochloride

- Molecular Formula : C₉H₂₁Cl₂N₃O

- Molecular Weight : 258.19

- Key Features : Replaces the piperidinyl group with a piperazinyl group (two nitrogen atoms in the ring).

- Properties : Soluble in polar solvents; stored at room temperature.

- Applications : Used in research settings; hazards include skin/eye irritation (H315, H319) .

3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride

- Molecular Formula : C₅H₁₃Cl₂N

- Molecular Weight : 158.07

- Key Features : Chloropropyl chain with dimethylamine; lacks the propanamide and piperidinyl groups.

- Properties : Melting point 141–144°C; hygroscopic.

- Applications : Common intermediate in drug synthesis (e.g., antipsychotics) .

CP-31398 Dihydrochloride Hydrate

- Molecular Formula : C₂₂H₂₆N₄O·2HCl·xH₂O

- Molecular Weight : 435.39 (anhydrous)

- Key Features : Contains a quinazolinyl group and stabilizes the p53 protein.

- Properties : ≥98% purity; apoptosis inducer in cancer research .

(S)-N,N-Dimethylpiperidin-3-amine Hydrochloride

Comparative Data Table

*Assumed based on structural analogy.

†Inferred from similar dihydrochloride compounds.

Key Research Findings

Impact of Structural Variations

- Piperidinyl vs. Piperidinyl groups, as in the target compound, offer greater lipophilicity, favoring blood-brain barrier penetration .

- Amide vs. Amine Functional Groups : The propanamide group in the target compound may reduce reactivity compared to primary amines (e.g., 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride), altering metabolic stability and binding kinetics .

Role of Dihydrochloride Hydrate

- Solubility Enhancement : Dihydrochloride salts increase aqueous solubility, critical for in vitro assays. Hydrate forms (e.g., CP-31398) improve stability under humid conditions .

- Hygroscopicity : Compounds like 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride require hermetic storage to prevent moisture absorption, a consideration for the target compound .

Pharmacological Implications

- Piperidine derivatives (e.g., ) are prevalent in CNS drugs due to their structural mimicry of natural neurotransmitters. The target compound’s dimethylamide group may reduce toxicity compared to unmodified amines .

Biological Activity

N,N-Dimethyl-3-(3-piperidinyl)propanamide dihydrochloride hydrate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C10H20N2O·2HCl

- Molecular Weight : 236.15 g/mol

The structure includes a propanamide backbone with a piperidine ring, contributing to its biological interactions and reactivity. The presence of two hydrochloride groups enhances its solubility and bioavailability in biological systems .

This compound exhibits biological activity primarily through its interactions with various molecular targets, including enzymes and receptors. The compound can act as either an inhibitor or an activator depending on the biological context:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes, impacting metabolic pathways and physiological responses. For instance, it has been linked to enzyme inhibition studies targeting receptors associated with various physiological responses.

- Receptor Modulation : The compound has been shown to modulate receptor activities, influencing signaling pathways that could lead to therapeutic applications in treating diseases related to enzyme dysfunctions or receptor malfunctions.

1. Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit certain enzymes effectively. For example, in studies involving HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), compounds similar in structure have shown promising results against various mutations of the virus. The EC50 values ranged from 6.02 to 23.9 nmol/L, indicating potent activity comparable to established drugs like etravirine .

2. Cellular Activity

In cellular assays, this compound has demonstrated significant effects on cell proliferation and apoptosis:

- Cytotoxicity : Preliminary studies have suggested that this compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating effective growth inhibition .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound led to cell cycle arrest and increased apoptosis markers, such as caspase-3 activation, indicating its potential as an anticancer agent .

Case Study 1: Antiviral Activity

A study explored the antiviral potential of piperidine derivatives, including this compound. The compound was tested for its ability to inhibit HIV replication in vitro. Results showed that it effectively reduced viral load in treated cells compared to controls, suggesting a promising avenue for further drug development against HIV .

Case Study 2: Anticancer Properties

Another study investigated the anticancer properties of similar piperidine derivatives against various cancer cell lines. The results indicated that compounds with structural similarities exhibited significant growth-inhibitory effects, particularly against breast cancer cells (MCF-7), with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H20N2O·2HCl | Enzyme inhibitor; potential anticancer agent |

| Fentanyl analogues | C21H28N2O | Potent opioid derivatives; analgesic properties |

| Piperidine derivatives | Varies | Broad spectrum of biological activities including antiviral and anticancer effects |

Q & A

Q. How can researchers verify the purity and structural integrity of N,N-dimethyl-3-(3-piperidinyl)propanamide dihydrochloride hydrate?

Methodology :

- High-Performance Liquid Chromatography (HPLC) : Use ≥98% purity thresholds (as in , and 16) to assess chemical homogeneity.

- Infrared (IR) Spectroscopy : Compare the compound’s IR spectrum with a reference standard to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Elemental Analysis : Validate the empirical formula (e.g., C/H/N/O ratios) against theoretical values derived from the molecular formula .

- Heavy Metal Testing : Perform USP-compliant heavy metal limits (≤20 ppm) via precipitation assays (e.g., silver nitrate turbidity tests for chloride ions) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

Methodology :

- Aqueous Buffers : The dihydrochloride salt form enhances water solubility. Prepare stock solutions in deionized water or phosphate-buffered saline (PBS) at neutral pH.

- Organic Solvents : For hydrophobic assays, use dimethyl sulfoxide (DMSO) with <0.1% residual water to avoid hydrate destabilization. Confirm solubility via dynamic light scattering (DLS) to detect aggregates .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the compound’s hydrate stability and counterion interactions?

Methodology :

- Crystal Structure Determination : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal lattice, hydrogen-bonding networks, and hydrate stoichiometry. Key parameters include R-factor (<5%) and thermal displacement parameters for chloride ions and water molecules .

- Thermogravimetric Analysis (TGA) : Quantify hydrate water loss upon heating (e.g., 25–150°C) to distinguish bound vs. adsorbed water .

Q. What strategies address contradictions in pharmacological activity data (e.g., IC₅₀ variability across studies)?

Methodology :

- Dose-Response Reproducibility : Standardize assay conditions (e.g., cell passage number, serum-free media) to minimize batch effects.

- Mechanistic Profiling : Use orthogonal assays (e.g., surface plasmon resonance for target binding vs. cellular viability assays) to differentiate direct target engagement from off-target effects .

- Hydrate Stability Controls : Monitor compound degradation in solution (via LC-MS) to rule out hydrate-to-anhydrous form conversion as a confounding factor .

Q. How can researchers design experiments to probe the compound’s mechanism of action as a p53 stabilizer?

Methodology :

- Western Blotting : Quantify p53 protein levels in treated vs. untreated cells (e.g., HCT-116 p53⁺/⁻ isogenic lines) to confirm stabilization .

- Co-Immunoprecipitation (Co-IP) : Identify binding partners (e.g., MDM2 ubiquitin ligase) using crosslinkers like DSP to stabilize transient interactions.

- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with p53’s DNA-binding domain to predict mutational hotspots affecting activity .

Methodological Considerations from Literature

- Synthesis Optimization : highlights the importance of base-mediated coupling for analogous piperidine derivatives. Adjust reaction stoichiometry (e.g., 2:1 amine:alkylating agent) to minimize byproducts.

- Hydrate Characterization : and emphasize rigorous moisture control during storage (desiccants, inert atmosphere) to preserve hydrate integrity.

- Safety Protocols : Follow OSHA HCS guidelines () for handling hygroscopic salts, including PPE (gloves, goggles) and fume hood use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.